3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 6-chloro-3-(trifluoromethyl)pyridin-2-yl group and an amine at position 5. The chloro and trifluoromethyl substituents enhance electron-withdrawing effects, influencing reactivity, lipophilicity, and binding interactions.
Properties
Molecular Formula |
C8H4ClF3N4S |
|---|---|
Molecular Weight |
280.66 g/mol |
IUPAC Name |
3-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H4ClF3N4S/c9-4-2-1-3(8(10,11)12)5(14-4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16) |
InChI Key |
LQOHPFCJHVAHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C2=NSC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material and Reduction Methods
The key aminopyridine intermediate can be synthesized from 2-chloro-5-nitro-3-(trifluoromethyl)pyridine by reduction of the nitro group to an amine.
These methods provide access to the aminopyridine intermediate in good purity, which is critical for subsequent thiadiazole formation.
Formation of the 1,2,4-Thiadiazole Ring
Thiourea Intermediate Synthesis
A common strategy involves the formation of a thiourea intermediate by coupling the aminopyridine with thiocarbonyl reagents such as 1,1′-thiocarbonyldiimidazole or phenoxycarbonyl chloride derivatives. This step is typically performed under mild heating.
Cyclization to Thiadiazole
The thiourea intermediate undergoes cyclization to form the 1,2,4-thiadiazole ring, often facilitated by oxidative or catalytic conditions.
Representative Synthetic Scheme (Summarized)
| Step | Reaction | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Reduction of nitro-pyridine | Raney-Ni/H2 or Fe/NH4Cl | 6-Chloro-3-(trifluoromethyl)pyridin-2-amine |
| 2 | Thiourea formation | 1,1′-Thiocarbonyldiimidazole, 40 °C | Pyridin-2-yl thiourea intermediate |
| 3 | Cyclization to thiadiazole | Pd2(dba)3, Cs2CO3, toluene/DMF | 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine |
Analytical Characterization
The final compound and intermediates are characterized by standard spectroscopic and analytical techniques:
Research Findings and Optimization Notes
- The position of the pyridine nitrogen adjacent to the thiourea motif is critical for successful ring closure and biological activity.
- Electron-withdrawing groups on the pyridine ring can reduce reaction efficiency and product activity, whereas electron-donating groups may maintain or enhance it.
- Palladium-catalyzed methods provide high yields and selectivity for thiadiazole formation, with cesium carbonate as an effective base.
- Microwave-assisted cyclization offers a rapid alternative to conventional heating, reducing reaction times significantly.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical agent due to its unique chemical structure and biological activities.
Industry: In the agrochemical industry, it is used in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- Compound 26 (): 3-(4-Methylpyridin-2-yl)-N-(3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine Replaces the 6-chloro group with a 4-methyl group. However, it may improve solubility due to reduced hydrophobicity .
- Compound 20 () : 3-(5-((1-Cyclopropyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
Core Heterocycle Modifications
Electronic and Steric Effects
- The trifluoromethyl group in the target compound enhances electron-withdrawing effects, polarizing the pyridine ring and facilitating π-π stacking or dipole-dipole interactions with biological targets. In contrast, analogs like 3-Phenyl-1,2,4-thiadiazol-5-amine () lack this polarization, resulting in weaker target affinity .
- Chlorine at position 6 of the pyridine ring introduces steric and electronic effects that may hinder off-target interactions, a feature absent in compounds like 3-(5-Isopropoxypyridin-2-yl)-N-(3-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 28, ) .
Physicochemical Properties
| Property | Target Compound | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-22-4) | 5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~318.7 | 178.21 | 249.35 |
| clogP | ~3.0 | ~1.5 | ~3.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 3 | 3 |
Biological Activity
The compound 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a novel pyridine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 210.58 g/mol. The presence of the chloro and trifluoromethyl groups on the pyridine ring significantly influences its reactivity and biological activity.
Synthesis
The compound can be synthesized through various methods, including the reaction of appropriate thiadiazole precursors with chlorinated pyridine derivatives. The synthetic routes typically involve cyclization reactions that yield the thiadiazole structure integral to its biological activity.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity . It has been shown to interfere with bacterial metabolic pathways, making it effective against specific strains. For instance, studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound reveal significant cytotoxic effects on various cancer cell lines. In vitro studies have indicated that it induces apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound's IC50 values were found to be comparable to established chemotherapeutic agents such as doxorubicin .
The mechanism behind the biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interaction studies suggest that it may inhibit specific enzymes involved in bacterial cell viability and cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry assays have shown that the compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as p53 and caspase activation .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various derivatives similar to this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at sub-micromolar concentrations, highlighting its potential as a new antibacterial agent.
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The findings revealed that certain modifications to the thiadiazole structure enhanced cytotoxicity, with IC50 values ranging from 0.12 to 15.63 µM across different cell lines. These results suggest that structural optimization could lead to more potent anticancer agents .
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:
| Compound Name | CAS Number | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | TBD | 0.12 - 15.63 | Antibacterial & Anticancer |
| 1,2,4-Oxadiazole Derivative | TBD | <10 | Anticancer |
| Thiadiazole Derivative A | TBD | >20 | Moderate Activity |
Q & A
Q. What are the established synthetic routes for 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazide derivatives with thiocyanate reagents under acidic conditions, followed by cyclization. Key parameters include:
- Temperature: 80–100°C to ensure complete conversion while minimizing decomposition .
- Solvents: Chloroform or ethanol for crystallization to achieve >95% purity .
- Catalysts: Concentrated sulfuric acid or POCl₃ for efficient cyclization .
Example Synthesis Protocol:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns on the pyridine and thiadiazole rings. For example, the trifluoromethyl group shows distinct ¹⁹F coupling in ¹H NMR .
- IR Spectroscopy: Identify NH₂ stretching (~3400 cm⁻¹) and C=S/C-N vibrations (1100–1300 cm⁻¹) .
- HPLC-MS: Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2) .
Q. How do structural features like the trifluoromethyl group impact reactivity and stability?
Methodological Answer:
- Electron-Withdrawing Effects: The -CF₃ group enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack at the pyridine ring .
- Hydrogen Bonding: The -NH₂ group on the thiadiazole facilitates intermolecular interactions, influencing solubility in polar solvents like DMSO .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like sulfoxide derivatives?
Methodological Answer:
Q. What mechanistic insights explain the regioselectivity of cyclization reactions?
Methodological Answer:
- Acid-Catalyzed Pathway: Protonation of the hydrazide nitrogen directs cyclization to the 1,2,4-thiadiazole core rather than triazole isomers .
- Computational Studies: Density Functional Theory (DFT) models predict transition-state stability favoring thiadiazole formation due to lower activation energy (~15 kcal/mol) .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Purity Validation: Ensure >95% purity via HPLC before bioassays; impurities like unreacted hydrazide can skew results .
- Assay Standardization: Use orthogonal assays (e.g., bacterial growth inhibition + cytotoxicity screens) to confirm activity .
- Structural Analog Comparison: Compare with analogues (e.g., 5-aryl substitutions) to isolate functional group contributions .
Q. What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Screen against kinase or protease targets (e.g., EGFR or PARP) using PyMol or AutoDock. The pyridine-thiadiazole scaffold shows affinity for ATP-binding pockets .
- QSAR Modeling: Correlate substituent electronegativity (e.g., -Cl vs. -CF₃) with antibacterial IC₅₀ values .
Q. How does solvent choice impact crystallization efficiency and polymorph formation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
